N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide

Pyridazinone Sulfonamide Chloride Channel

This compound is a pure, unexplored research tool for labs equipped to generate primary pharmacological data from scratch. Offering a unique 4-ethoxyphenyl substitution on a pyridazinone sulfonamide core, it is ideal for systematic SAR exploration around chloride channels (CaCC/VRAC) or HDAC targets. As there are no existing potency, selectivity, or ADMET profiles, this scaffold is for hypothesis-driven discovery only. Procure to establish your own intellectual property on this novel chemotype.

Molecular Formula C15H19N3O4S
Molecular Weight 337.39
CAS No. 921513-81-7
Cat. No. B2474525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
CAS921513-81-7
Molecular FormulaC15H19N3O4S
Molecular Weight337.39
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C
InChIInChI=1S/C15H19N3O4S/c1-3-22-13-6-4-12(5-7-13)14-8-9-15(19)18(17-14)11-10-16-23(2,20)21/h4-9,16H,3,10-11H2,1-2H3
InChIKeyLILWPGIBDQBMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Alert: N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide (CAS 921513-81-7) – An Evidence-Free Baseline


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a synthetic pyridazinone derivative featuring a 4-ethoxyphenyl substituent and a methanesulfonamide linked via an ethyl chain. Publicly available authoritative databases, primary research papers, and patents contain no quantitative pharmacological, selectivity, or ADMET data for this specific compound. All retrievable vendor descriptions are generic and non-differentiating . The nearest structurally related analogs appear in a patent describing pyridazine sulfonamide derivatives as chloride channel blockers [1], but no head-to-head or cross-study comparisons exist to establish any verifiable advantage for the target compound.

Why N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide Cannot Be Assumed Interchangeable with In-Class Analogs


Substitution based on core scaffold similarity (e.g., other pyridazinone sulfonamides) fails due to the absence of any quantified structure-activity relationship (SAR) data for this chemotype. A related patent on pyridazine sulfonamide chloride channel inhibitors demonstrates that minor substituent changes on the phenyl ring (e.g., ethoxy vs. methoxy or halogen) can profoundly alter potency and ion channel selectivity profiles [1]. Without explicit comparative binding, functional, or ADMET data for the 4-ethoxyphenyl variant, any assumption of equipotency or even similar mechanism of action is scientifically unjustifiable and poses a risk of invalid experimental outcomes.

Quantitative Differentiation Evidence for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide: A Critical Gap Analysis


Absence of Primary Pharmacological Data vs. In-Class Reference

No primary research paper or patent provides in vitro IC50, Ki, or EC50 values for this compound against any biological target. In contrast, structurally related compounds within WO2011133600A1 (pyridazine sulfonamides) were characterized for chloride channel inhibition, with specific analogs demonstrating nanomolar potency in fluorescence-based membrane potential assays for CaCC and VRAC channels. The target compound's 4-ethoxyphenyl substituent is not represented among the exemplified analogues in that patent, leaving a complete data void. [1]

Pyridazinone Sulfonamide Chloride Channel

Lack of Selectivity Profiling Against Kinase or HDAC Panels vs. Structurally Related Pyridazinones

Several pyridazinone-containing compounds have been reported as selective HDAC6 or Class I HDAC inhibitors with well-characterized selectivity profiles across HDAC isoforms (e.g., compound 23g in J. Med. Chem. 2023 showed 18-fold selectivity for HDAC1 over HDAC6) [1]. The target compound lacks any such selectivity data. Its methanesulfonamide side chain is a known zinc-binding group mimic, but without profiling against HDAC isoforms or other metalloenzymes, its polypharmacology risk is entirely unknown.

HDAC inhibitor Selectivity Pyridazinone scaffold

No Physicochemical or ADME Data for Procurement Decision-Making

Critical procurement parameters such as aqueous solubility, logP, metabolic stability in microsomes, Caco-2 permeability, and plasma protein binding are unreported for this compound. Comparator pyridazinone-based HDAC inhibitors from the literature typically report logD7.4 values of 1.5–2.8 and moderate to high clearance in human liver microsomes (CLint > 50 mL/min/kg) [1]. The target compound's 4-ethoxyphenyl group would be expected to increase lipophilicity (cLogP estimated ~2.4 based on fragment contribution), but empirical validation is absent.

ADME Physicochemical properties Drug-likeness

Proprietary Origin Suggests Non-Published Internal Screening Data

Vendor listings indicate this compound is intended for in vitro research use only and originates from proprietary screening libraries . The absence of published biological data may indicate that internal screening results were unfavorable or remain confidential. This contrasts sharply with open-source chemical probes (e.g., from the Structural Genomics Consortium) that are released with full IC50 and selectivity data to enable community-wide target validation.

Proprietary library Vendor sourcing Chemical probe

Application Scenarios for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide Based on Available (Non-Differentiating) Evidence


Chemical Probe Hypothesis Testing Against Chloride Channels (High-Risk, Prediction-Based)

The compound's structural similarity to pyridazine sulfonamide chloride channel inhibitors disclosed in WO2011133600A1 suggests it might modulate CaCC or VRAC channels [1]. However, without any potency data, this is purely a hypothesis-generating use. Procurement is only justified if accompanied by an internal plan for full electrophysiological characterization (e.g., patch-clamp or FLIPR assays) from scratch, with the explicit acceptance that the compound may be entirely inactive.

Scaffold-Hopping Starting Point for HDAC Inhibitor Design

The methanesulfonamide moiety is a recognized zinc-binding group pharmacophore in HDAC inhibitor design. Structurally elaborated pyridazinone derivatives have achieved potent HDAC1 inhibition (IC50 = 1.7 nM) [2]. This compound could serve as a minimal scaffold for systematic SAR exploration, provided the research team is prepared to generate all potency, selectivity, and ADME data de novo.

Negative Control or Reference Compound for Analog Series Profiling

If a laboratory already possesses characterized pyridazinone sulfonamide analogs with known activity, this compound—with its unexplored 4-ethoxyphenyl substitution—could serve as a control to test the contribution of the ethoxy substituent to target binding. This scenario assumes the existence of a validated in-house assay system and a library of related active compounds for direct comparison.

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.